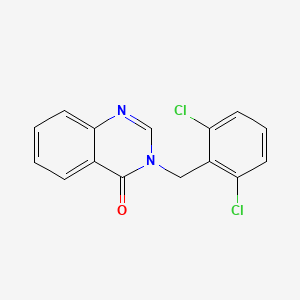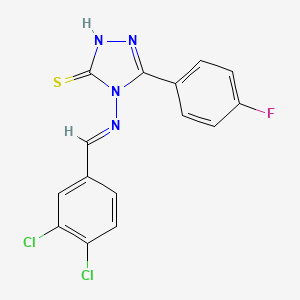
4-Chloro-2-hydroxy-N'-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-hydroxy-N’-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a chloro group, a hydroxy group, and a nitro group attached to an indoline ring system
Preparation Methods
The synthesis of 4-Chloro-2-hydroxy-N’-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide typically involves the condensation of 4-chloro-2-hydroxybenzohydrazide with 5-nitro-2-oxoindoline-3-carbaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
4-Chloro-2-hydroxy-N’-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur at the chloro and hydroxy positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Medicinal Chemistry: It has been investigated for its anticancer properties, showing cytotoxicity against several human cancer cell lines.
Biological Studies: The compound’s ability to interact with biological targets makes it a candidate for studying enzyme inhibition and receptor binding.
Industrial Applications: Its unique chemical structure allows for potential use in the synthesis of other complex organic molecules
Mechanism of Action
The mechanism of action of 4-Chloro-2-hydroxy-N’-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide involves its interaction with cellular targets, leading to apoptosis in cancer cells. The compound is believed to activate procaspase-3, a key enzyme in the apoptotic pathway, thereby inducing programmed cell death. It also interacts with various proteins involved in the regulation of the cell cycle and apoptosis .
Comparison with Similar Compounds
Similar compounds include other indoline-based hydrazides and acetohydrazides. Compared to these compounds, 4-Chloro-2-hydroxy-N’-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide exhibits unique properties due to the presence of the chloro and nitro groups, which enhance its reactivity and biological activity. Some similar compounds are:
- 2-oxoindoline-based acetohydrazides
- Indoline-3-carbaldehyde derivatives .
Properties
CAS No. |
624726-04-1 |
|---|---|
Molecular Formula |
C15H9ClN4O5 |
Molecular Weight |
360.71 g/mol |
IUPAC Name |
4-chloro-2-hydroxy-N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]benzamide |
InChI |
InChI=1S/C15H9ClN4O5/c16-7-1-3-9(12(21)5-7)14(22)19-18-13-10-6-8(20(24)25)2-4-11(10)17-15(13)23/h1-6,17,21,23H |
InChI Key |
IXZQWNMQTWAPNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=C(N2)O)N=NC(=O)C3=C(C=C(C=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


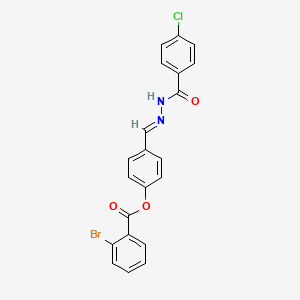
![4-[(E)-(2-(4-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]-2,6-dimethylphenyl acetate](/img/structure/B15083334.png)
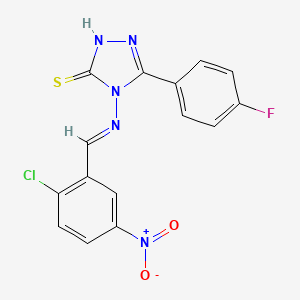



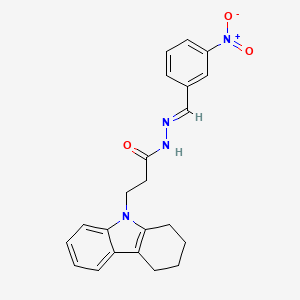
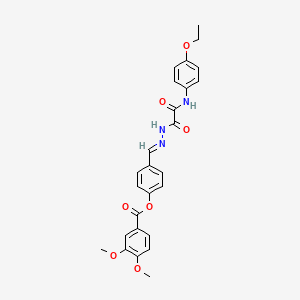
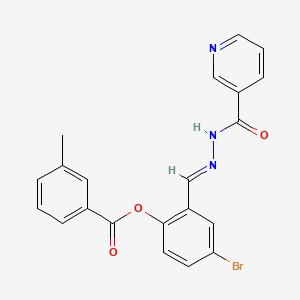

![2-{[4-Ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B15083386.png)
![4-(4-Butoxy-3-methylbenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15083395.png)
